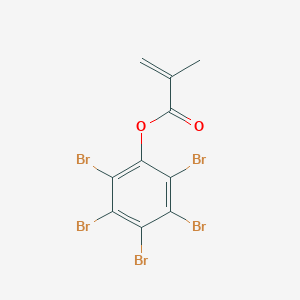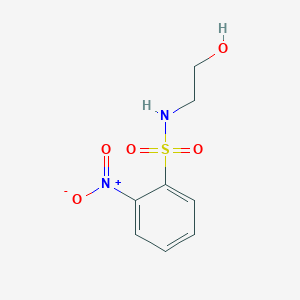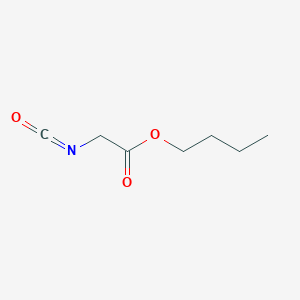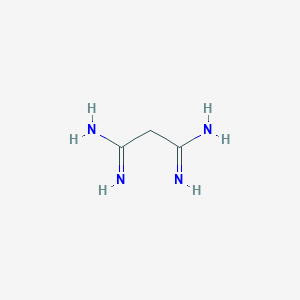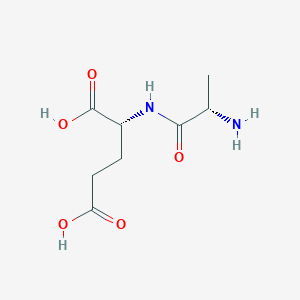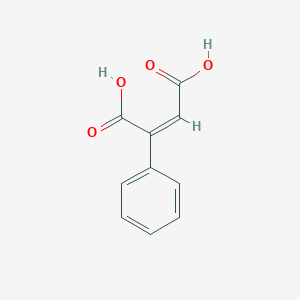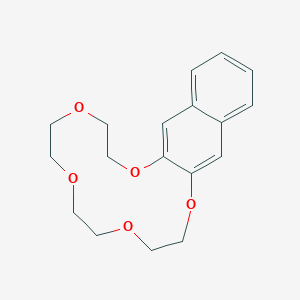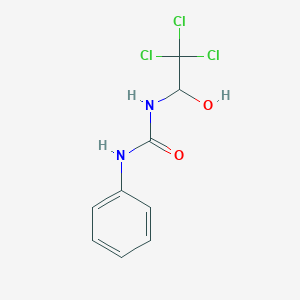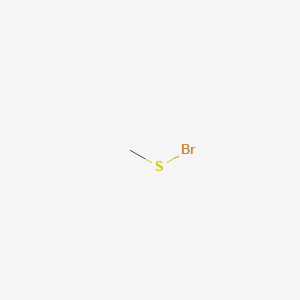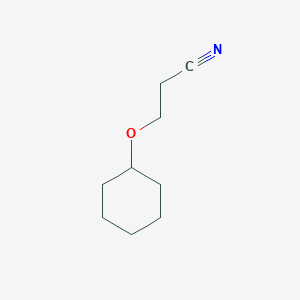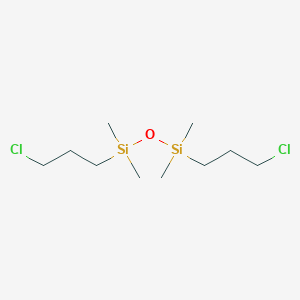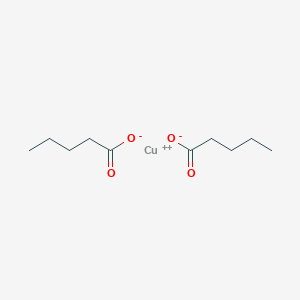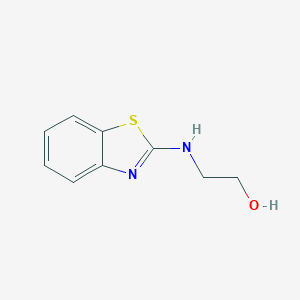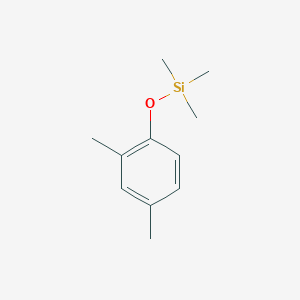
Silane, trimethyl(2,4-xylyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(2,4-xylyloxy)-, also known as TMXO, is a chemical compound that belongs to the silane family. It is widely used in the field of materials science and engineering due to its unique properties, such as high thermal stability, hydrophobicity, and adhesion to various surfaces.
科学的研究の応用
Silane, trimethyl(2,4-xylyloxy)- has been extensively studied for its potential applications in various fields of science and technology. It is commonly used as a surface modifier for various materials, such as glass, metals, and polymers, to enhance their properties, such as adhesion, hydrophobicity, and thermal stability. Silane, trimethyl(2,4-xylyloxy)- is also used as a building block for the synthesis of other functional materials, such as self-assembled monolayers, nanoparticles, and thin films.
作用機序
The mechanism of action of Silane, trimethyl(2,4-xylyloxy)- is based on its ability to form covalent bonds with the surface of various materials. The silanol groups (-Si-OH) on the surface of the material react with the trimethylsilyl groups (-Si(CH3)3) on Silane, trimethyl(2,4-xylyloxy)-, resulting in the formation of a stable covalent bond (-Si-O-Si-) between the material and Silane, trimethyl(2,4-xylyloxy)-. This covalent bond enhances the adhesion of Silane, trimethyl(2,4-xylyloxy)- to the surface of the material and provides it with hydrophobicity and thermal stability.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Silane, trimethyl(2,4-xylyloxy)-. However, it is considered to be a relatively safe chemical compound with low toxicity. It is not expected to have any significant adverse effects on human health or the environment.
実験室実験の利点と制限
The advantages of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high thermal stability, hydrophobicity, and adhesion to various surfaces. These properties make it an ideal surface modifier for various materials, such as glass, metals, and polymers. However, the limitations of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the research and development of Silane, trimethyl(2,4-xylyloxy)-. These include:
1. Developing new synthesis methods for Silane, trimethyl(2,4-xylyloxy)- that are more cost-effective and environmentally friendly.
2. Studying the potential applications of Silane, trimethyl(2,4-xylyloxy)- in the field of biotechnology, such as surface modification of medical devices and drug delivery systems.
3. Investigating the potential toxicity of Silane, trimethyl(2,4-xylyloxy)- and developing safety guidelines for its use in various applications.
4. Exploring the potential of Silane, trimethyl(2,4-xylyloxy)- as a building block for the synthesis of new functional materials with unique properties and applications.
Conclusion:
In conclusion, Silane, trimethyl(2,4-xylyloxy)- is a versatile chemical compound with unique properties that make it an ideal surface modifier for various materials. Its potential applications in various fields of science and technology make it an interesting topic for scientific research. Further research is needed to explore its potential applications and safety guidelines for its use.
合成法
Silane, trimethyl(2,4-xylyloxy)- can be synthesized by the reaction of 2,4-xylyl chloride with trimethylchlorosilane in the presence of a catalyst such as aluminum chloride. The reaction produces Silane, trimethyl(2,4-xylyloxy)- as a colorless liquid with a boiling point of 184-186°C and a density of 0.967 g/mL.
特性
CAS番号 |
16414-81-6 |
|---|---|
製品名 |
Silane, trimethyl(2,4-xylyloxy)- |
分子式 |
C11H18OSi |
分子量 |
194.34 g/mol |
IUPAC名 |
(2,4-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-11(10(2)8-9)12-13(3,4)5/h6-8H,1-5H3 |
InChIキー |
RQIFPNBYDRMGRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



